3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid
Description
This compound is a pyrazole derivative with a 2-methylprop-2-en-1-yl (isoprenyl) group at the pyrazole's 1-position, methyl groups at the 3- and 5-positions, and a propanoic acid moiety at the 4-position. The isoprenyl group introduces hydrophobicity and conformational flexibility, while the propanoic acid contributes to solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
3-[3,5-dimethyl-1-(2-methylprop-2-enyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)7-14-10(4)11(9(3)13-14)5-6-12(15)16/h1,5-7H2,2-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKKEWVZCJSJTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=C)C)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, with the choice of solvent and temperature playing a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The process would likely include steps such as the preparation of starting materials, cyclization reactions, and subsequent purification through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study enzyme interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares the target compound with three analogs from the evidence:
*Calculated based on structural analysis.
Key Observations:
- Substituent Impact: The isoprenyl group in the target compound offers moderate hydrophobicity compared to the trifluoroethyl (high electronegativity) and dihydropyrimidinyl (polar, bicyclic) groups in analogs. The propanoic acid moiety is common across analogs, enabling salt formation and solubility adjustments.
- Molecular Weight : The target compound (222.29 g/mol) is lighter than Analog 1 (276.29 g/mol) but heavier than Analog 3 (174.63 g/mol), influencing bioavailability and diffusion rates.
Inferred Bioactivity and Stability
- Metabolic Stability : The isoprenyl group’s alkene bond may render the target compound susceptible to oxidation, whereas Analog 5’s trifluoroethyl group resists enzymatic degradation .
- Solubility: The propanoic acid group improves water solubility, but the isoprenyl substituent may reduce it compared to Analog 1’s polar dihydropyrimidinyl group .
Biological Activity
Overview
3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid is a synthetic organic compound belonging to the pyrazole class. Pyrazoles are characterized by their five-membered ring structure containing two nitrogen atoms. This compound features a propanoic acid group attached to the pyrazole ring, along with various alkyl substituents that influence its biological activity.
The synthesis of this compound can be achieved through several methods, typically involving the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The choice of solvent and reaction temperature significantly affects the yield and purity of the product.
Chemical Structure
- Molecular Formula : C13H17N3O2
- Molecular Weight : 249.29 g/mol
The biological effects of 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid are primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological outcomes.
Anticancer Properties
Research indicates that compounds similar to 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer progression.
Anti-inflammatory Effects
This compound also demonstrates potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways.
Neuroprotective Effects
Emerging studies suggest that pyrazole derivatives can offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies
| Study | Findings |
|---|---|
| Study 1: Anticancer Activity | Demonstrated that pyrazole derivatives inhibited tumor growth in xenograft models by targeting specific signaling pathways. |
| Study 2: Anti-inflammatory Effects | Showed significant reduction in inflammation markers in animal models treated with pyrazole compounds. |
| Study 3: Neuroprotection | Indicated that certain pyrazole derivatives reduced neuronal cell death in models of neurodegeneration. |
Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-[3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid | Lacks the 2-methylprop-2-en-1-yl group | Different reactivity and potential applications |
| 3-[3,5-dimethyl-1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]butanoic acid | Contains an additional carbon in the side chain | Variations in reactivity and biological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
